苯并呋喃-6-磺酰氯

描述

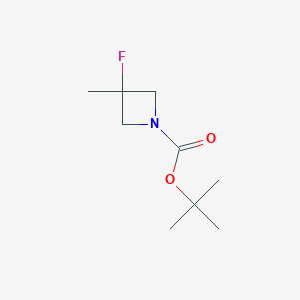

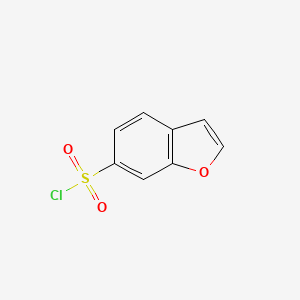

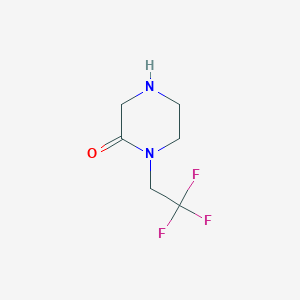

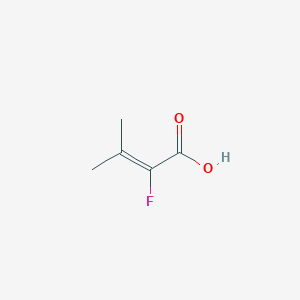

Benzofuran-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClO3S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of Benzofuran-6-sulfonyl chloride consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Benzofuran derivatives have been used in various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The average mass of Benzofuran-6-sulfonyl chloride is 216.641 Da, and its monoisotopic mass is 215.964798 Da .科学研究应用

苯并呋喃衍生物的合成

苯并呋喃-6-磺酰氯用作合成各种苯并呋喃衍生物的起始原料或中间体。 由于其独特的化学性质,这些衍生物在从药物到材料科学的各个领域都有广泛的应用 .

药物研究

在药物研究中,苯并呋喃衍生物因其潜在的治疗作用而被研究。 苯并呋喃-6-磺酰氯可用于合成用于研究其生物活性的化合物 .

材料科学

苯并呋喃-6-磺酰氯中的磺酰氯基团可用于将磺酸酯基团引入聚合物中,从而提高材料的热稳定性和溶解性等性能 .

催化

苯并呋喃衍生物可以作为催化体系中的配体。 磺酰氯基团可用于将这些配体连接到金属中心,促进各种催化反应 .

有机发光二极管 (OLED)

在电子领域,苯并呋喃衍生物正在被研究用于 OLED。 磺酰基团有可能提高这些材料的电子传输性能 .

农药研究

苯并呋喃衍生物也因其在农药中的应用而被研究。 磺酰氯部分可用于合成具有潜在杀虫或除草活性的化合物 .

作用机制

Target of Action

Benzofuran-6-sulfonyl chloride, like other benzofuran compounds, has been shown to have strong biological activities . The primary targets of benzofuran compounds are often associated with their biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran compounds, in general, interact with their targets to induce changes that result in their biological activities . For instance, some benzofuran compounds have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Result of Action

Some benzofuran compounds have been found to have significant cell growth inhibitory effects . For instance, one benzofuran compound was found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .

Action Environment

The synthesis of benzofuran compounds often involves complex reactions . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This suggests that the synthesis and stability of Benzofuran-6-sulfonyl chloride could potentially be influenced by environmental factors such as temperature and light.

安全和危害

未来方向

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects. They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

属性

IUPAC Name |

1-benzofuran-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHJLHODUUQROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)

![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)